molecular formula C16H19N3O2 B7338134 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol

3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol

Cat. No.: B7338134
M. Wt: 285.34 g/mol
InChI Key: QUXSDKCJPGOFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol, also known as MMV390048, is a potential drug candidate for treating malaria. This compound was discovered by the Medicines for Malaria Venture (MMV) in collaboration with the University of Cape Town and the Swiss Tropical and Public Health Institute. MMV390048 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

The exact mechanism of action of 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol is not fully understood. However, it is believed that the compound targets the parasite's mitochondrial electron transport chain, leading to a disruption in energy production and ultimately killing the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. The compound is metabolized by the liver and excreted in the urine. In animal studies, this compound has been well-tolerated and does not cause significant adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol in lab experiments are its high potency and selectivity against the malaria parasite. The compound has also been shown to have low toxicity, making it a promising drug candidate. However, the limitations of using this compound include its complex synthesis route and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol. These include optimizing the compound's pharmacokinetic properties, developing new formulations for oral administration, and investigating its potential use in combination therapy with other antimalarial drugs. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to identify potential drug resistance mechanisms.

Synthesis Methods

The synthesis of 3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis route is complex and involves the use of various reagents and solvents. The process has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

3-[[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol has been extensively studied for its potential use in treating malaria. The compound has shown excellent activity against the Plasmodium falciparum parasite, which causes the most severe form of malaria. In vitro and in vivo studies have demonstrated that this compound is effective against both drug-sensitive and drug-resistant strains of the parasite.

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)pyrimidin-2-yl]amino]-1-methylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(20)9-12(10-16)18-15-17-8-7-14(19-15)11-3-5-13(21-2)6-4-11/h3-8,12,20H,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXSDKCJPGOFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC2=NC=CC(=N2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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